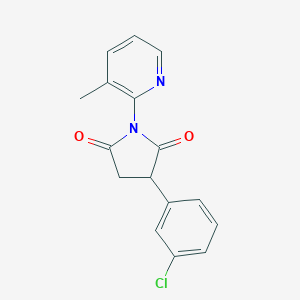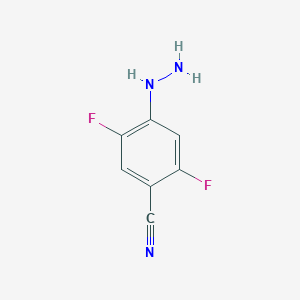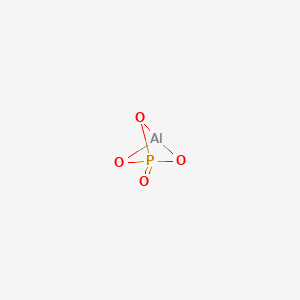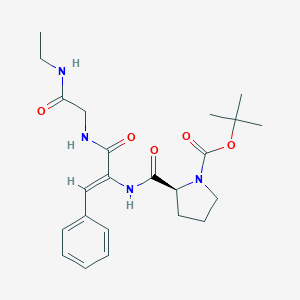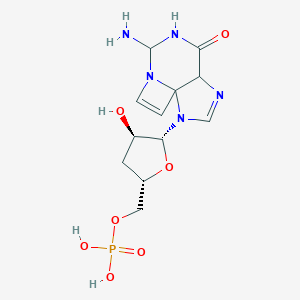
EtdGp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EtdGp is a novel and promising compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It is a synthetic derivative of the naturally occurring compound, etodolac, which is a non-steroidal anti-inflammatory drug (NSAID). EtdGp has been shown to possess unique properties that make it a valuable tool for studying various biological processes.
Applications De Recherche Scientifique
EtdGp has been used in various scientific research applications, including cancer research, inflammation research, and neurobiology research. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, EtdGp has been used to study the role of specific proteins in the brain and their involvement in neurological disorders.
Mécanisme D'action
The mechanism of action of EtdGp is not fully understood, but it is thought to modulate the activity of specific enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins, a group of signaling molecules involved in inflammation. Additionally, EtdGp has been shown to interact with specific proteins in the brain, which may contribute to its neurological effects.
Effets Biochimiques Et Physiologiques
EtdGp has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and modulate the activity of specific proteins in the brain. Additionally, EtdGp has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
EtdGp has several advantages for use in lab experiments. It is a synthetic compound, which means it can be easily synthesized and purified for use in experiments. Additionally, EtdGp has unique properties that make it a valuable tool for studying various biological processes. However, there are also some limitations associated with the use of EtdGp in lab experiments. For example, the mechanism of action is not fully understood, and the compound may have off-target effects that could interfere with the interpretation of results.
Orientations Futures
There are several future directions for the use of EtdGp in scientific research. One area of interest is the development of EtdGp-based therapies for the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of EtdGp and its potential off-target effects. Finally, the development of new synthesis methods and purification techniques could improve the availability and purity of EtdGp for use in scientific research.
Conclusion:
EtdGp is a promising compound with unique properties that make it a valuable tool for studying various biological processes. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, and may be useful in the development of new therapies for these conditions. However, further research is needed to fully understand the mechanism of action and potential off-target effects of EtdGp.
Méthodes De Synthèse
EtdGp is synthesized by modifying the chemical structure of etodolac. The synthesis process involves the reaction of etodolac with various reagents to produce EtdGp. The purity of EtdGp is crucial for its use in scientific research, and therefore, the synthesis process must be carefully controlled to ensure high purity.
Propriétés
Numéro CAS |
133073-61-7 |
|---|---|
Nom du produit |
EtdGp |
Formule moléculaire |
C12H18N5O7P |
Poids moléculaire |
375.27 g/mol |
Nom IUPAC |
[(2S,4R,5R)-5-(5-amino-7-oxo-4,6,9,11-tetrazatricyclo[6.3.0.01,4]undeca-2,9-dien-11-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H18N5O7P/c13-11-15-9(19)8-12(1-2-16(11)12)17(5-14-8)10-7(18)3-6(24-10)4-23-25(20,21)22/h1-2,5-8,10-11,18H,3-4,13H2,(H,15,19)(H2,20,21,22)/t6-,7+,8?,10+,11?,12?/m0/s1 |
Clé InChI |
PUFBQBFSVWOAOQ-JZWAFDMGSA-N |
SMILES isomérique |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3C24C=CN4C(NC3=O)N)COP(=O)(O)O |
SMILES |
C1C(OC(C1O)N2C=NC3C24C=CN4C(NC3=O)N)COP(=O)(O)O |
SMILES canonique |
C1C(OC(C1O)N2C=NC3C24C=CN4C(NC3=O)N)COP(=O)(O)O |
Synonymes |
3,N(4)-etheno-3'-deoxyguanosine monophosphate 3,N(4)-etheno-3'-dGMP EtdGp |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



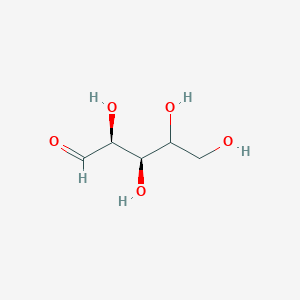
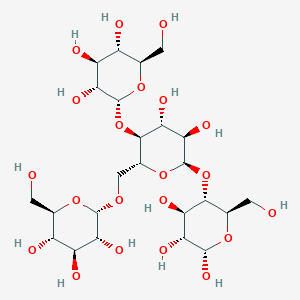
![5-[2-[4-[alpha-Imino-2-(methylthio)benzyl]piperazino]ethyl]-6-chloroindoline-2-one](/img/structure/B147803.png)
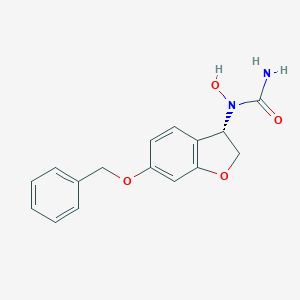
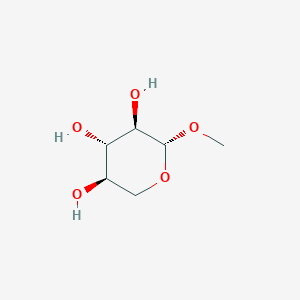

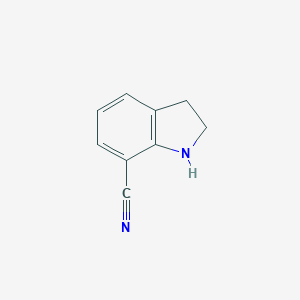
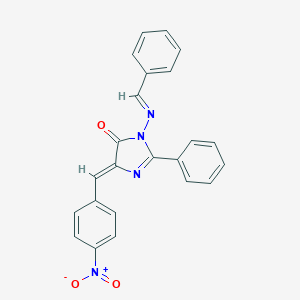
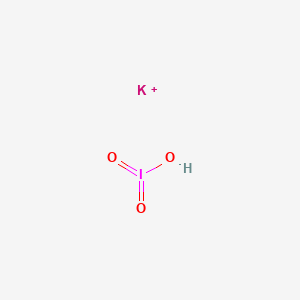
![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)
